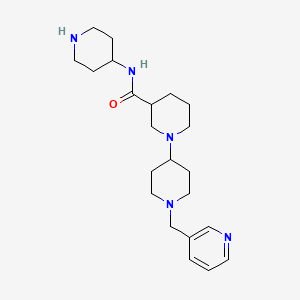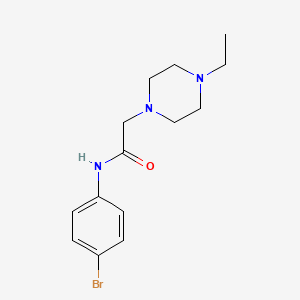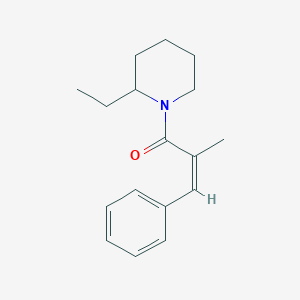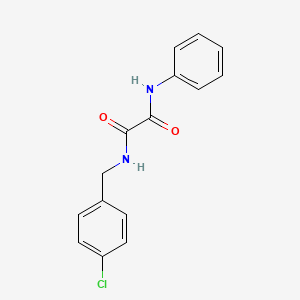
N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Mécanisme D'action
The exact mechanism of action of N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a modulator of various receptors and ion channels. This compound has been shown to bind to dopamine D2 receptors and sigma-1 receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. This compound has also been reported to block voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the modulation of neurotransmitter release, neuronal excitability, and ion channel activity. This compound has also been reported to possess antipsychotic, analgesic, and anticonvulsant properties, making it a promising candidate for the development of novel therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. This compound has also been shown to possess significant activity against various targets, making it a promising candidate for the development of novel therapeutic agents. However, one of the major limitations of this compound is its potential toxicity, which may limit its application in clinical settings.
Orientations Futures
There are several future directions for the study of N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, including the development of novel therapeutic agents based on its structure and activity profile. This compound may also be used as a tool compound for the study of various receptors and ion channels involved in the regulation of neurotransmitter release and neuronal excitability. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential toxicity in various settings.
Méthodes De Synthèse
The synthesis of N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-1,4'-bipiperidine-1-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. It has been reported to exhibit significant activity against various targets, including dopamine D2 receptors, sigma-1 receptors, and voltage-gated sodium channels. This compound has also been shown to possess antipsychotic, analgesic, and anticonvulsant properties, making it a promising candidate for the development of novel therapeutic agents.
Propriétés
IUPAC Name |
N-piperidin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-22(25-20-5-10-23-11-6-20)19-4-2-12-27(17-19)21-7-13-26(14-8-21)16-18-3-1-9-24-15-18/h1,3,9,15,19-21,23H,2,4-8,10-14,16-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYVUTVRCAEHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NC4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)
![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5371848.png)
![3-methyl-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5371854.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)
![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371890.png)

![(2S)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-phenylpropanamide](/img/structure/B5371917.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5371918.png)
![[2-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)phenyl]propylamine hydrochloride](/img/structure/B5371922.png)